molecular formula C14H23N5 B11741030 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11741030
M. Wt: 261.37 g/mol
InChI Key: YVPYVOCTEPVWGN-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of pyrazole derivatives. The process begins with the preparation of 1,3-dimethyl-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole. These intermediates are then subjected to a nucleophilic substitution reaction using a suitable alkylating agent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts may also be employed to accelerate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives, such as:

    1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer substituents.

    1-(2-methylpropyl)-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.

The uniqueness of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure and specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-11(2)9-19-10-13(7-16-19)6-15-8-14-5-12(3)17-18(14)4/h5,7,10-11,15H,6,8-9H2,1-4H3

InChI Key

YVPYVOCTEPVWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CN(N=C2)CC(C)C)C

Origin of Product

United States

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